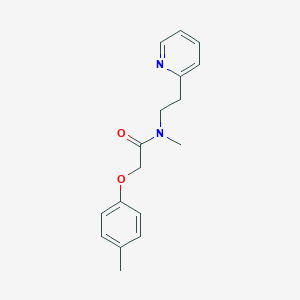![molecular formula C19H23FN2O2S B247339 N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first synthesized in 2012 by Pfizer, and it has been used for scientific research purposes.
Mécanisme D'action
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine acts as a partial agonist of the CB1 and CB2 receptors, which means that it can bind to these receptors and activate them to a certain extent, but not fully. This leads to a range of physiological and biochemical effects, including the modulation of neurotransmitter release, the inhibition of adenylate cyclase activity, and the activation of mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine has been found to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of appetite and metabolism, the modulation of immune function, and the regulation of cardiovascular function. These effects are mediated by the activation of the CB1 and CB2 receptors, which are present in various tissues and organs throughout the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine has several advantages for lab experiments, including its high affinity and selectivity for the CB1 and CB2 receptors, its ability to modulate a range of physiological and biochemical processes, and its relatively low toxicity compared to other synthetic cannabinoids. However, it also has some limitations, including its limited solubility in water, its potential for off-target effects, and its lack of clinical data.
Orientations Futures
There are several future directions for research on N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine, including the development of more selective and potent synthetic cannabinoids, the investigation of the long-term effects of cannabinoid receptor activation, and the exploration of the potential therapeutic applications of these compounds. Additionally, there is a need for further research on the safety and toxicity of these compounds, particularly in the context of human use.
Méthodes De Synthèse
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine can be synthesized using different methods, but the most common one involves the reaction between 4-fluorobenzoyl chloride and N-benzyl-N-methylpiperidin-4-amine in the presence of a base such as triethylamine. The resulting product is then treated with sulfuryl chloride to form the sulfonyl chloride derivative, which is then reacted with ammonia to form N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine.
Applications De Recherche Scientifique
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine has been used for scientific research purposes, particularly in the field of cannabinoid receptor pharmacology. It has been found to have high affinity and selectivity for the CB1 and CB2 receptors, which are the two main cannabinoid receptors in the human body. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Propriétés
Nom du produit |
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine |
|---|---|
Formule moléculaire |
C19H23FN2O2S |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
N-benzyl-1-(4-fluorophenyl)sulfonyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C19H23FN2O2S/c1-21(15-16-5-3-2-4-6-16)18-11-13-22(14-12-18)25(23,24)19-9-7-17(20)8-10-19/h2-10,18H,11-15H2,1H3 |
Clé InChI |
VFWDQWJYSIMHAJ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CN(CC1=CC=CC=C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)